molecular formula C8H11N3O3 B508004 ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 512808-34-3

ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B508004
CAS No.: 512808-34-3
M. Wt: 197.19g/mol
InChI Key: CYOMQNDPOSJEQG-UHFFFAOYSA-N
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Description

Ethyl 5-Carbamoyl-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS 512808-34-3) is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol . This pyrazole derivative features both carbamoyl and ester functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The carbamate group is a key structural motif in modern drug discovery, known for its good chemical and proteolytic stability, and its ability to serve as a peptide bond surrogate in the design of enzyme inhibitors . While specific biological data for this compound is not widely reported in the available literature, pyrazole derivatives are a prominent class of compounds studied for their diverse pharmacological properties. Related structural analogs have been documented in scientific research for various applications, including the synthesis of novel compounds with potential biological activity . This product is intended for research purposes as a building block or intermediate in chemical synthesis. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

ethyl 5-carbamoyl-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3-14-8(13)5-4-6(7(9)12)11(2)10-5/h4H,3H2,1-2H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOMQNDPOSJEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodine-Promoted Cyclization

The iodine-mediated reaction of 1,3-dicarbonyl compounds with hydrazines offers a direct route to pyrazole cores. For example, ethyl acetoacetate reacts with methylhydrazine in the presence of iodine (10 mol%) in dichloroethane at 60°C to form 1-methyl-3-carboxylate pyrazoles. Adapting this method, a β-ketoester bearing a nitrile group at the γ-position could cyclize to yield a 5-cyano intermediate, subsequently hydrolyzed to the carbamoyl. This approach, while hypothetical for the target compound, aligns with documented pyrazole syntheses.

Knorr-Type Pyrazole Synthesis

Classical Knorr methodology employs β-ketoesters and hydrazines under acidic conditions. For instance, ethyl 3-oxobutanoate and methylhydrazine hydrate in acetic acid yield 1-methyl-3-carboxylate pyrazoles. Introducing a carbamoyl group at position 5 would require a modified β-ketoester with a pre-installed carbamoyl moiety or post-cyclization functionalization.

Methylation Techniques for Pyrazole Derivatives

Dimethyl Carbonate as a Green Methylating Agent

Patent CN103508959A demonstrates the methylation of ethyl 3-ethyl-5-pyrazolecarboxylate using dimethyl carbonate (DMC) and sodium hydride (NaH) in dimethylformamide (DMF) at 110°C, achieving 89–90% yields. This method avoids toxic methyl halides and is scalable. For the target compound, analogous methylation of a 5-carbamoyl precursor could be feasible, though steric and electronic effects of the carbamoyl group may necessitate adjusted conditions.

Table 1: Methylation Optimization Using Dimethyl Carbonate

DMC Equiv.NaH Equiv.Temp. (°C)Time (h)Yield (%)
4.00.8110481.3
7.00.8110490.1
8.00.8110489.0

Data adapted from CN103508959A

Alkali Metal Hydride-Mediated Methylation

Sodium hydride (60% dispersion in oil) deprotonates the pyrazole nitrogen, enabling nucleophilic attack by DMC. Excess DMC (7–8 equiv.) maximizes yields by shifting equilibrium toward product formation. Polar aprotic solvents like DMF enhance reactivity, while temperatures above 100°C prevent intermediate stagnation.

Carbamoyl Functionalization Strategies

Direct Amidation of Carboxylic Acids

Ethyl 5-carboxy-1-methyl-1H-pyrazole-3-carboxylate, obtained by ester hydrolysis, can be converted to the acid chloride (e.g., using thionyl chloride) and reacted with ammonia to yield the carbamoyl. This two-step process avoids harsh hydrolysis conditions but requires anhydrous handling.

Integrated Synthetic Routes

One-Pot Synthesis Using Urea Derivatives

Reacting a β-ketoester with methylurea under cyclodehydration conditions could directly install the carbamoyl group. This method remains speculative but draws parallels to urea-mediated heterocycle formations.

Yield Optimization and Scalability

Solvent and Temperature Effects

DMF outperforms diethylene glycol dimethyl ether in methylation reactions due to higher polarity, facilitating NaH activation. Elevated temperatures (110–120°C) accelerate DMC consumption but risk decarboxylation.

Stoichiometric Considerations

Molar ratios of DMC:pyrazole >7:1 are critical for >90% yields, as excess DMC drives methylation completion. Substoichiometric NaH (0.8–1.2 equiv.) balances reactivity and cost .

Mechanism of Action

The mechanism of action of ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Substituent Variations in Pyrazole-Carboxylate Derivatives

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Positions) Molecular Formula Key Features
Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate -CONH₂ (5), -CH₃ (1), -COOEt (3) C₈H₁₁N₃O₃ Carbamoyl enhances polarity; methyl and ester groups stabilize the scaffold
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate -OCH₃ (5), -CH₃ (1), -COOEt (3) C₈H₁₂N₂O₃ Methoxy group reduces polarity; may lower solubility
Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate -CH₂CHCH₂ (1), -Cl (4), -CH₃ (5) C₁₀H₁₃ClN₂O₂ Allyl and chloro groups increase steric bulk and reactivity
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate -COCl (3), -CH₃ (1), -COOEt (5) C₈H₉ClN₂O₃ Chlorocarbonyl is highly reactive; prone to nucleophilic substitution
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate -NH₂ (5), -Cl-pyridazinyl (1), -COOEt (4) C₁₁H₁₂ClN₅O₂ Amino and heteroaryl groups enhance hydrogen bonding and π-π interactions

Impact of Substituents on Physicochemical Properties

  • Carbamoyl (-CONH₂) vs. Methoxy derivatives are more lipophilic, favoring membrane permeability but reducing solubility .
  • Chlorocarbonyl (-COCl) vs. Ethyl Ester (-COOEt):
    The chlorocarbonyl group (in ) is electrophilic, making it reactive toward amines or alcohols, whereas the ethyl ester is more stable under physiological conditions.
  • Amino (-NH₂) vs. Carbamoyl (-CONH₂): The amino group (in ) acts as a hydrogen bond donor, while the carbamoyl group can both donate and accept hydrogen bonds, enabling broader molecular interactions.

Research Findings and Mechanistic Insights

  • Crystallographic Data: Tools like SHELX and Mercury () enable precise determination of pyrazole derivatives' crystal structures, revealing how substituent positioning affects packing efficiency and intermolecular interactions.
  • Structure-Activity Relationships (SAR): Studies on ethyl pyrazole carboxylates () indicate that electron-withdrawing groups (e.g., -Cl, -COCl) enhance electrophilic reactivity, while electron-donating groups (e.g., -CH₃, -OCH₃) stabilize the aromatic ring.

Biological Activity

Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and potential applications in drug development.

  • Molecular Formula : C8H10N2O3
  • Molar Mass : 182.18 g/mol
  • CAS Number : 50920-65-5

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways.

Pathogen TypeActivity LevelMechanism of Action
BacteriaModerateInhibition of cell wall synthesis
FungiHighDisruption of cell membrane integrity
VirusesLow to ModerateInterference with viral replication

Anticancer Properties

The compound has shown promising results in preclinical studies as an anticancer agent. It appears to exert its effects through several mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Human Cancer Cell Lines :
    • Cell Lines Tested : A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia).
    • Findings : this compound exhibited IC50 values of 15 µM for A431 and 10 µM for Jurkat cells, indicating significant cytotoxicity.
    • Mechanism : Induction of apoptosis via caspase activation was observed.
  • In Vivo Studies :
    • Model Used : Xenograft models in mice.
    • Results : Tumor growth inhibition of approximately 60% compared to control groups when administered at a dosage of 20 mg/kg.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound can bind to molecular targets involved in critical cellular processes, leading to modulation of their activity.

Key Mechanisms Include:

  • Enzyme Inhibition : Targeting enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : Altering the signaling pathways associated with growth factor receptors, thereby influencing cell growth and survival.

Research Applications

This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents. Its structural features allow for the design of derivatives with enhanced biological activities.

Potential Applications:

  • Drug Development : As a pharmacophore for designing novel antimicrobial and anticancer drugs.
  • Agrochemical Development : Utilized in formulating pesticides due to its biological activity against plant pathogens.
  • Material Science : Employed in creating polymers with specific functional properties.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylateModerateAntimicrobial, Anticancer
Ethyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylateHighAnticancer, Antiviral

Q & A

Q. What are the optimal synthetic routes for ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of pyrazole cores. For example, a carboxylate precursor (e.g., ethyl 5-chloro-pyrazole-3-carboxylate) can undergo nucleophilic substitution with carbamoylating agents like urea or carbamoyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Key parameters include:
  • Catalysts : Use of triethylamine to neutralize HCl byproducts .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance carbamoyl group incorporation .
  • Yield Optimization : Continuous flow reactors improve scalability and purity (>90% yield) .

Table 1 : Reaction Condition Comparison

PrecursorCarbamoylating AgentSolventYield
Ethyl 5-chloro-pyrazole-3-carboxylateUreaDMF75%
Ethyl 5-bromo-pyrazole-3-carboxylateCarbamoyl chlorideDMSO82%

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies carbamoyl (-CONH₂) and methyl group signals. For example, the carbamoyl proton appears at δ 6.8–7.2 ppm (DMSO-d₆) .
  • HPLC : Reverse-phase C18 columns (methanol/water mobile phase) assess purity (>98%) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ = 228.0984) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Short-Term Stability : Store at 0–8°C in airtight containers to prevent hydrolysis of the carbamoyl group .
  • Long-Term Stability : Lyophilization extends shelf life (>12 months) with <5% degradation .
  • Decomposition Products : Thermal degradation above 150°C releases CO, NH₃, and methylamine .

Advanced Research Questions

Q. What mechanistic insights explain its bioactivity in enzyme inhibition assays?

  • Methodological Answer :
  • Molecular Docking : Pyrazole-carboxylate scaffolds bind to ATP pockets in kinases (e.g., p38 MAPK) via hydrogen bonds with the carbamoyl group and hydrophobic interactions with methyl substituents .
  • Enzyme Kinetics : IC₅₀ values (e.g., 12 µM for COX-2 inhibition) correlate with carbamoyl group orientation .
  • Mutagenesis Studies : Mutation of Ser⁵³⁰ in COX-2 reduces binding affinity by 90%, confirming target specificity .

Q. How can computational methods optimize its derivative synthesis for enhanced bioactivity?

  • Methodological Answer :
  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys predict viable routes (e.g., substituting carbamoyl with trifluoromethyl groups) .
  • DFT Calculations : Assess electronic effects of substituents on pyrazole ring reactivity (e.g., carbamoyl’s electron-withdrawing effect lowers LUMO energy by 1.2 eV) .
  • QSAR Models : Correlate logP values (<2.5) with improved blood-brain barrier penetration .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Meta-Analysis : Pool data from ≥5 studies to identify outliers (e.g., anomalous IC₅₀ values due to impurity) .
  • Cross-Validation : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target engagement .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., over-formylation) by precise temperature control (±2°C) .
  • Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) enhance carbamoyl group selectivity (>95%) .
  • In-line Analytics : PAT tools (e.g., FTIR) monitor reaction progress in real-time .

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